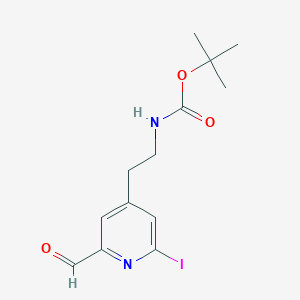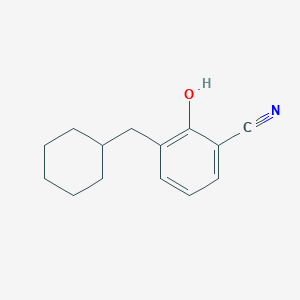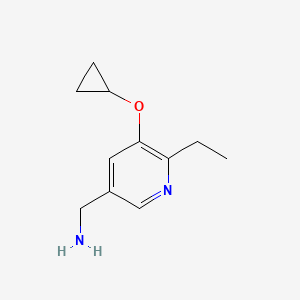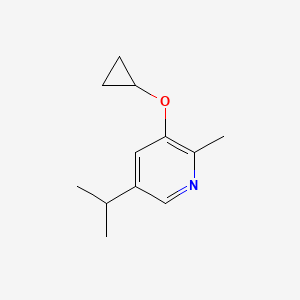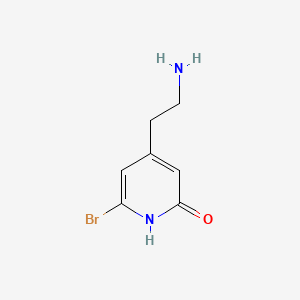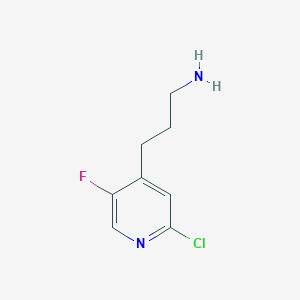
4-Carbamoyl-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, along with a carbamoyl group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product in high purity. The use of eco-friendly and cost-effective methods is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
4-Carbamoyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s hydroxyl and carboxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and function. Additionally, its carbamoyl group can interact with nucleophiles, further modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the carbamoyl group but shares the hydroxyl and carboxyl groups.
Salicylic acid: Similar structure but with a hydroxyl group at the ortho position relative to the carboxyl group.
Protocatechuic acid: Contains two hydroxyl groups and a carboxyl group on the benzene ring
Uniqueness
4-Carbamoyl-2-hydroxybenzoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This group allows for additional interactions with biological molecules, making it a valuable compound for various applications .
Properties
CAS No. |
3444-73-3 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-carbamoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-1-2-5(8(12)13)6(10)3-4/h1-3,10H,(H2,9,11)(H,12,13) |
InChI Key |
ROXMNSSRXYHBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


